![molecular formula C18H19NO3 B5609460 8-ethoxy-2-(2-furylmethyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5609460.png)
8-ethoxy-2-(2-furylmethyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
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Overview
Description
Synthesis Analysis
The synthesis of complex pyrrole derivatives involves multi-step reactions, starting from simple pyrrole or its basic derivatives. These reactions may include steps like cyclization, where smaller molecules combine to form a larger ring structure, and substitution, where one functional group is replaced by another. For example, Rubtsova et al. (2020) synthesized similar pyrrolin-2-ones by reacting methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehydes and amino alcohols, indicating a potential pathway for synthesizing related compounds (Rubtsova et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized using techniques like NMR spectroscopy and IR spectrometry. These techniques provide information about the positions of various atoms and the types of functional groups present in the molecule. For instance, in the study by Rubtsova et al., 1H NMR and IR spectra were used to confirm the structure of synthesized compounds, highlighting the presence of alcoholic, enol, amide, and ketone groups (Rubtsova et al., 2020).
properties
IUPAC Name |
4-ethoxy-2-(furan-2-ylmethyl)-1,3-dimethylcyclohepta[c]pyrrol-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-4-21-16-9-5-8-15(20)17-12(2)19(13(3)18(16)17)11-14-7-6-10-22-14/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHXVLZPDPGYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=O)C2=C(N(C(=C12)C)CC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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